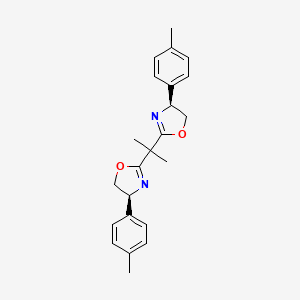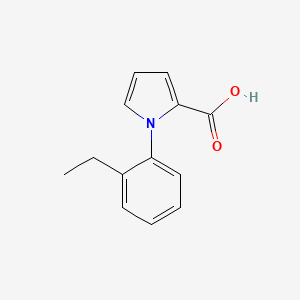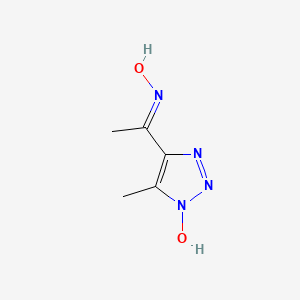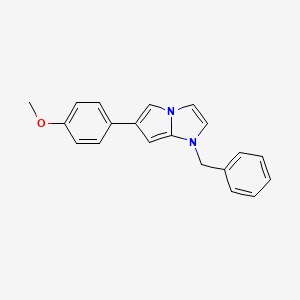
3-Ethyl-3-propylbenzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-propylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-propylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of Friedel-Crafts acylation followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogen or nitro groups.
Applications De Recherche Scientifique
3-Ethyl-3-propylbenzofuran-2(3H)-one may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-propylbenzofuran-2(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A methyl-substituted derivative.
3-Propylbenzofuran: A propyl-substituted derivative.
Uniqueness
3-Ethyl-3-propylbenzofuran-2(3H)-one is unique due to its specific ethyl and propyl substitutions, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-ethyl-3-propyl-1-benzofuran-2-one |
InChI |
InChI=1S/C13H16O2/c1-3-9-13(4-2)10-7-5-6-8-11(10)15-12(13)14/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
UPDKMVMWBBBQEC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=CC=CC=C2OC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)








![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
